[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
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Overview
Description
RCS-4 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is structurally similar to certain JWH compounds, which are synthetic cannabinoids used in herbal mixtures meant to mimic cannabis . This metabolite is a potential byproduct of RCS-4, a synthetic cannabinoid identified in herbal mixtures . It has been detected in human urine following the smoking of RCS-4, indicating its role in the metabolic pathway of this synthetic cannabinoid .
Mechanism of Action
Target of Action
RCS-4 N-(5-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, which are synthetic cannabinoids . These compounds are designed to mimic the effects of cannabis and are known to target the cannabinoid receptors in the body .
Mode of Action
It is known that synthetic cannabinoids like rcs-4 interact with the cannabinoid receptors, particularly cb1 and cb2 . The interaction with these receptors can lead to a variety of physiological effects, including changes in mood, perception, and appetite .
Biochemical Pathways
The biochemical pathways affected by RCS-4 N-(5-hydroxypentyl) metabolite are likely to be similar to those affected by other synthetic cannabinoids. These can include the endocannabinoid system, which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
It is known that this metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis . This suggests that the compound may undergo extensive metabolism in the body, which could affect its bioavailability.
Result of Action
The molecular and cellular effects of RCS-4 N-(5-hydroxypentyl) metabolite’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of RCS-4 N-(5-hydroxypentyl) metabolite. For example, factors such as the presence of other substances, the pH of the environment, and the temperature can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of RCS-4. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process . The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of RCS-4 N-(5-hydroxypentyl) metabolite would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RCS-4 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
RCS-4 N-(5-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Chemistry and Toxicology: Used as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Studied to understand the metabolic pathways and pharmacokinetics of synthetic cannabinoids.
Medicinal Chemistry: Investigated for potential therapeutic applications and to develop new synthetic cannabinoids with improved safety profiles.
Analytical Chemistry: Used in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids and their metabolites.
Comparison with Similar Compounds
RCS-4 N-(5-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites, such as:
JWH-018 N-(5-hydroxypentyl) metabolite: Another synthetic cannabinoid metabolite with a similar structure and metabolic pathway.
AM-2201 N-(5-hydroxypentyl) metabolite: A metabolite of another synthetic cannabinoid with similar properties.
Uniqueness
RCS-4 N-(5-hydroxypentyl) metabolite is unique due to its specific structure and metabolic pathway. Its identification in human urine following RCS-4 smoking highlights its role in the metabolism of this particular synthetic cannabinoid .
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 |
Source
|
Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-66-6 |
Source
|
Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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